5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide is a highly specialized chemical compound utilized in various fields of scientific research. Its intricate structure and unique properties make it a valuable tool in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material Preparation: : The initial step often involves synthesizing the base aromatic compounds such as 5-chloro-2-methoxybenzoic acid, which can be esterified and amidated to yield the core benzamide structure.
Introduction of Functional Groups:
Industrial Production Methods
Industrial-scale production of 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide involves large batch reactors where the aforementioned reactions are scaled up with rigorous control of temperature, pressure, and purity of reactants to ensure high yield and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the diethylamino or pyrimidinyl groups, leading to the formation of nitro compounds or N-oxides.
Reduction: : Reduction reactions can target the benzamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Common reagents include hydrogen peroxide or organic peroxides for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and potassium tert-butoxide for nucleophilic substitutions. Reaction conditions typically involve solvents such as dichloromethane, toluene, or dimethylformamide.
Major Products
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals or chemical probes. Biology: Applied in biochemical assays to study enzyme interactions or receptor binding due to its specific molecular targets. Medicine: Explored as a potential therapeutic agent, particularly in oncology, due to its ability to interact with specific proteins involved in cell proliferation. Industry: Utilized in the development of advanced materials and chemical sensors due to its unique structural properties.
Mechanism of Action
The mechanism by which 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding often leads to inhibition or activation of these targets, influencing biochemical pathways like cell signaling or gene expression.
Comparison with Similar Compounds
Compared to other similar compounds, 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties. Similar compounds include:
5-chloro-N-(4-aminophenyl)-2-methoxybenzamide
5-chloro-N-(4-(dimethylamino)phenyl)-2-methoxybenzamide
These compounds share structural similarities but differ in terms of their specific functional groups and consequent biological activities.
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Properties
IUPAC Name |
5-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2/c1-5-29(6-2)21-13-15(3)25-23(28-21)27-18-10-8-17(9-11-18)26-22(30)19-14-16(24)7-12-20(19)31-4/h7-14H,5-6H2,1-4H3,(H,26,30)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAPMHQGWVKSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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